4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via the cyclization of appropriate precursors, such as 2-bromothiophene and a suitable benzene derivative, under palladium-catalyzed conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with a suitable leaving group on the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzothiophene core or the tetrahydrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of benzothiophene derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran moiety may enhance the compound’s binding affinity and selectivity towards these targets. The benzothiophene core can participate in various biochemical pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: A simpler analog lacking the tetrahydrofuran moiety.
Tetrahydrofuran-2-carboxylic acid: A compound with a similar tetrahydrofuran structure but without the benzothiophene core.
Benzo[b]thiophene-6-carboxylic acid: Another analog with a different substitution pattern on the benzothiophene core.
Uniqueness
4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid is unique due to the presence of both the tetrahydrofuran moiety and the benzothiophene core, which imparts distinct chemical properties and potential applications. The combination of these two structural features allows for enhanced interactions with biological targets and improved physicochemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H14O4S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethoxy)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C14H14O4S/c15-14(16)9-6-12(11-3-5-19-13(11)7-9)18-8-10-2-1-4-17-10/h3,5-7,10H,1-2,4,8H2,(H,15,16) |
InChI Key |
OCJVDNHZRHZYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=C3C=CSC3=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.